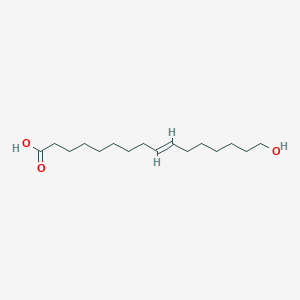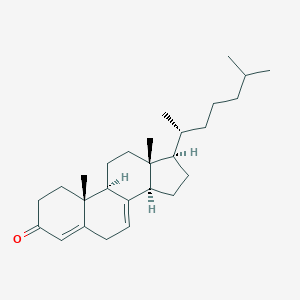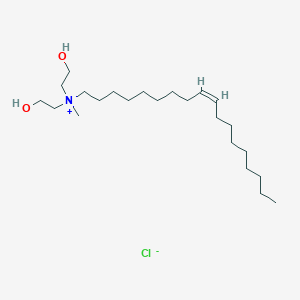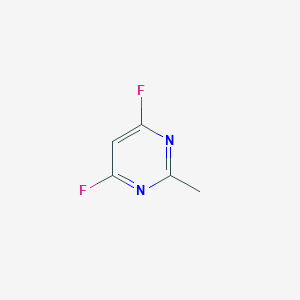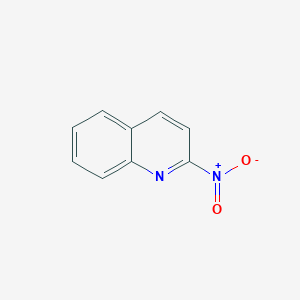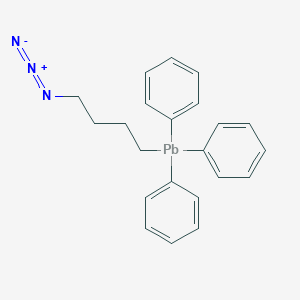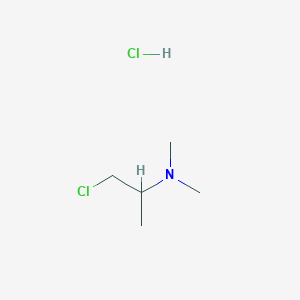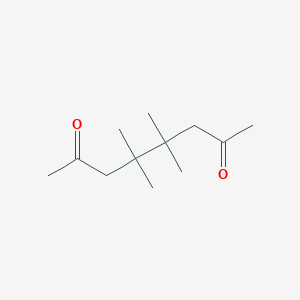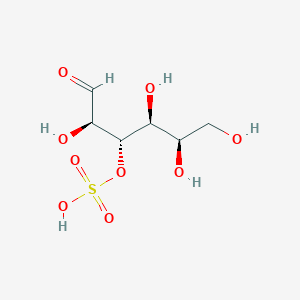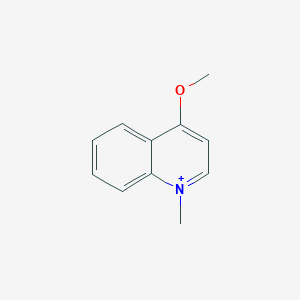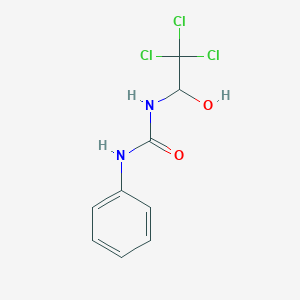
1-Phenyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea, also known as triuron, is a synthetic herbicide that belongs to the family of urea herbicides. It is widely used in agriculture to control weeds in crops such as corn, soybeans, and cotton. Triuron is a white crystalline solid that is soluble in water and has a melting point of 174-176°C.
Mechanism Of Action
The mechanism of action of 1-Phenyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea involves the inhibition of photosynthesis in plants. Specifically, it targets the photosystem II complex, which is responsible for the light-dependent reactions of photosynthesis. Triuron binds to the D1 protein of the photosystem II complex, which prevents the transfer of electrons from water to plastoquinone. This leads to the generation of reactive oxygen species, which damage the photosystem II complex and ultimately cause the death of the plant.
Biochemical And Physiological Effects
Triuron has been shown to have a number of biochemical and physiological effects on plants. It has been found to inhibit the activity of enzymes involved in photosynthesis, such as ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco) and phosphoenolpyruvate carboxylase (PEPC). It also disrupts the synthesis of chlorophyll and other pigments, which are essential for photosynthesis. In addition, 1-Phenyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea has been shown to affect the uptake and transport of nutrients in plants, which can lead to nutrient deficiencies and reduced growth.
Advantages And Limitations For Lab Experiments
Triuron has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It is also highly effective against a wide range of weed species, which makes it a useful tool for studying plant physiology and ecology. However, there are also some limitations to its use. Triuron is a toxic compound that can be harmful to humans and animals if ingested or inhaled. It also has a residual effect, which means that it can remain active in the soil for several months after application, making it difficult to control in field experiments.
Future Directions
There are several future directions for research on 1-Phenyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea. One area of interest is the development of new formulations and application methods that can improve its efficacy and reduce its environmental impact. Another area of interest is the study of its effects on non-target organisms, such as soil microorganisms and beneficial insects. Finally, there is a need for more research on the long-term effects of 1-Phenyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea use on soil health and ecosystem functioning.
Synthesis Methods
The synthesis of 1-Phenyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea involves the reaction of phenylisocyanate with 2,2,2-trichloroethanol in the presence of a base catalyst. The resulting product is then treated with urea to form 1-Phenyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea. The overall reaction can be represented as follows:
PhNCO + Cl3CCH2OH → PhNHC(O)CH2Cl3
PhNHC(O)CH2Cl3 + NH2CONH2 → PhNHC(O)NHCONH2 + 3HCl
Scientific Research Applications
Triuron has been extensively studied for its herbicidal properties. It has been shown to be effective against a wide range of weed species, including annual and perennial grasses and broadleaf weeds. Triuron works by inhibiting photosynthesis in plants, which leads to their death. It is also known to have a residual effect, which means that it can remain active in the soil for several months after application.
properties
CAS RN |
19177-72-1 |
|---|---|
Product Name |
1-Phenyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea |
Molecular Formula |
C9H9Cl3N2O2 |
Molecular Weight |
283.5 g/mol |
IUPAC Name |
1-phenyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea |
InChI |
InChI=1S/C9H9Cl3N2O2/c10-9(11,12)7(15)14-8(16)13-6-4-2-1-3-5-6/h1-5,7,15H,(H2,13,14,16) |
InChI Key |
VEEYNMFORWXFOZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)NC(C(Cl)(Cl)Cl)O |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC(C(Cl)(Cl)Cl)O |
Other CAS RN |
19177-72-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



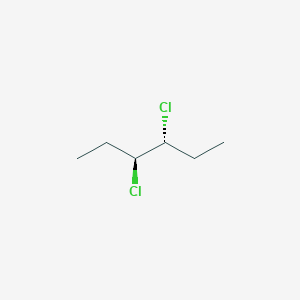
![2-(2,4-Hexadiynylidene)-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B99510.png)
